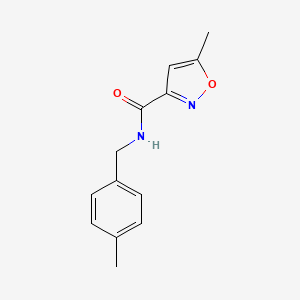![molecular formula C19H20N4O2 B5821033 2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)
2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AMPP and has been shown to have a range of effects on various biological systems. In
作用机制
The exact mechanism of action of AMPP is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and has been linked to the regulation of various biological processes.
Biochemical and Physiological Effects:
AMPP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptosis pathways. It has also been shown to inhibit the growth of tumors by inhibiting angiogenesis, the process by which tumors develop their own blood supply.
In neurological disorders, AMPP has been shown to protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function by increasing the activity of the AMPK pathway.
实验室实验的优点和局限性
One advantage of using AMPP in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a useful tool for researchers studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on AMPP. One area of research could be in the development of new cancer treatments based on AMPP. Another area of research could be in the development of new therapies for neurological disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of AMPP and its effects on various biological systems.
合成方法
The synthesis of AMPP has been described in several research papers. One commonly used method involves the reaction of 2-nitrobenzaldehyde with 4-morpholineethanamine in the presence of sodium borohydride to yield the intermediate 2-nitro-N-(4-morpholinyl)benzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen to yield AMPP.
科学研究应用
AMPP has been studied for its potential therapeutic applications in various fields. One area of research has been in the treatment of cancer. Studies have shown that AMPP has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Another area of research has been in the treatment of neurological disorders. AMPP has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(2-amino-5-morpholin-4-ylphenyl)-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-15-4-2-3-5-16(15)19(24)23(21-13)18-12-14(6-7-17(18)20)22-8-10-25-11-9-22/h2-7,12H,8-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWMOZAJRFCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)



![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)


![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)